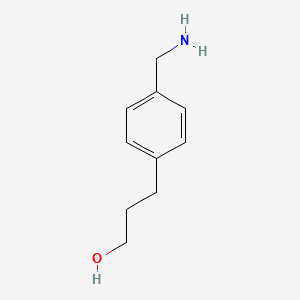

Benzenepropanol, 4-(aminomethyl)-

Description

Structural Context and Significance within Aromatic Amino Alcohol Frameworks

Benzenepropanol, 4-(aminomethyl)- belongs to the broad class of aromatic amino alcohols, compounds that contain both an amino group and a hydroxyl group attached to an aromatic framework. researchgate.net This dual functionality is key to their chemical reactivity and significance. The amino group provides basic properties and a site for nucleophilic attack or for the formation of amides and other nitrogen-containing derivatives. mdpi.com The hydroxyl group can undergo oxidation to form aldehydes or ketones and can participate in esterification and etherification reactions. smolecule.com

The specific arrangement of these functional groups in Benzenepropanol, 4-(aminomethyl)- —a primary alcohol separated from the aromatic ring by a three-carbon chain and a primary amino group at the para position—influences its three-dimensional structure and potential interactions with other molecules. The presence of the aminomethyl group, in particular, is a noteworthy feature. Aminomethyl derivatives of phenolic compounds have been investigated for their antioxidant properties. researchgate.net

The structural characteristics of aromatic amino alcohols like Benzenepropanol, 4-(aminomethyl)- make them important building blocks in organic synthesis. They can serve as precursors for more complex molecules, including pharmaceuticals and polymers. The ability of the amino and hydroxyl groups to engage in hydrogen bonding also affects the compound's physical properties and its interactions within biological systems. mdpi.com

Research Rationale and Scope of Investigation

The rationale for investigating Benzenepropanol, 4-(aminomethyl)- and related aromatic amino alcohols stems from their potential applications in medicinal chemistry and materials science. Research into analogous compounds suggests that this structural motif can be found in molecules with significant biological activity. For instance, derivatives of aromatic amino alcohols have been explored as topoisomerase I inhibitors for cancer therapy and as antiproliferative agents. nih.govnih.gov The core structure is also reminiscent of certain paracetamol analogues that have been studied for their analgesic and antipyretic properties. nih.gov

The scope of investigation for Benzenepropanol, 4-(aminomethyl)- includes the development of efficient synthesis methods. One documented synthesis route starts from 4-(4-Nitro-phenyl)-butyric acid, which is treated with a Borane-THF complex. The resulting 3-(4-Nitro-phenyl)-propan-1-ol is then hydrogenated using a palladium on carbon catalyst to yield 3-(4-Amino-phenyl)-propan-1-ol. chemicalbook.com

Further research focuses on characterizing its chemical and physical properties to establish a foundational understanding for future applications. This includes determining its melting point, boiling point, and spectroscopic data. The exploration of its derivatives and their structure-activity relationships is another key area of research, aiming to tailor the molecule for specific functions, such as targeted drug delivery or the creation of novel polymers. nih.gov

Chemical and Physical Properties

The following tables summarize some of the known chemical and physical properties of Benzenepropanol, 4-(aminomethyl)-.

| Identifier | Value |

|---|---|

| CAS Number | 14572-92-0 sigmaaldrich.com |

| Molecular Formula | C9H13NO echemi.com |

| Molecular Weight | 151.21 g/mol echemi.com |

| IUPAC Name | 3-(4-aminophenyl)propan-1-ol echemi.com |

| Synonyms | 4-Aminobenzenepropanol, 3-(p-Aminophenyl)propyl alcohol, 4-(3-Hydroxypropyl)aniline echemi.com |

| Property | Value |

|---|---|

| Melting Point | 54-55 °C echemi.com |

| Boiling Point | 145-150 °C at 3 Torr echemi.com |

| Density | 1.091±0.06 g/cm3 (Predicted) echemi.com |

| Flash Point | 142.3±20.9 °C echemi.com |

| Refractive Index | 1.582 echemi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-[4-(aminomethyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H15NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8,11H2 |

InChI Key |

HLTSQNCTHSWMHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCO)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenepropanol, 4 Aminomethyl and Its Stereoisomers

Stereoselective Synthesis Approaches

Creating the specific stereochemistry of Benzenepropanol, 4-(aminomethyl)- hinges on methods that favor the formation of one stereoisomer over others. These approaches can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and the use of chiral auxiliaries.

Asymmetric Catalysis in Aminomethyl Group Introduction and Aromatic Functionalization

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. youtube.com In the synthesis of molecules like Benzenepropanol, 4-(aminomethyl)-, this is crucial for introducing the aminomethyl group and functionalizing the aromatic ring with high enantioselectivity. nih.gov For instance, the asymmetric aminomethylation of certain precursor molecules can be achieved using chiral catalysts, leading to the desired stereocenter. researchgate.net The use of organocatalysts, such as chiral phosphoric acids or amino acids, has shown promise in promoting asymmetric Mannich reactions, which can be adapted to introduce the aminomethyl group onto a suitable substrate. researchgate.netresearchgate.net These catalysts create a chiral environment that directs the approach of the reacting molecules, resulting in the preferential formation of one enantiomer. youtube.com

Ruthenium-catalyzed asymmetric hydrogen-borrowing processes represent another powerful tool. researchgate.net These reactions allow for the hydroamination of allylic alcohols with various amines, producing chiral γ-amino alcohols with excellent enantioselectivity. researchgate.net Similarly, iridium-catalyzed intramolecular asymmetric allylic amination can be employed to form chiral nitrogen-containing rings, a strategy that could be adapted for the synthesis of precursors to Benzenepropanol, 4-(aminomethyl)-. nih.gov

The following table summarizes some asymmetric catalytic methods relevant to the synthesis of chiral amino alcohols:

| Catalytic System | Reaction Type | Key Features | Potential Application |

| Chiral Phosphoric Acid / Dirhodium Complex | Asymmetric Aminomethylation | High yields (82-98%) and enantioselectivities (up to 97% ee) for the synthesis of chiral 3-aminomethyl oxindoles. researchgate.net | Introduction of the aminomethyl group. |

| Ruthenium Catalyst | Asymmetric Hydrogen-Borrowing | Broad substrate scope and excellent enantioselectivities (up to >99% ee) in the hydroamination of allylic alcohols. researchgate.net | Formation of the chiral amino alcohol moiety. |

| Iridium Catalyst | Asymmetric Allylic Amination | Dearomatization of aromatic compounds to create chiral cyclic amines. nih.gov | Synthesis of chiral precursors. |

| Amino Acid Catalysts | Asymmetric Mannich Reaction | Moderate to high yields with good enantioselectivities (75-99% ee) for the synthesis of Mannich bases. researchgate.net | Introduction of the aminomethyl group. |

Chiral Pool Strategies for Propanol (B110389) Moiety Construction

The chiral pool strategy leverages naturally occurring enantiopure compounds as starting materials. wikipedia.org For the construction of the propanol moiety of Benzenepropanol, 4-(aminomethyl)-, readily available chiral building blocks like amino acids, sugars, or terpenes can be utilized. wikipedia.orgnih.gov For example, a chiral precursor containing a three-carbon chain with the desired stereochemistry at the hydroxyl-bearing carbon can be sourced from the chiral pool and then elaborated to the final target molecule.

This approach is advantageous as it often reduces the number of synthetic steps and avoids the need for a separate resolution of enantiomers. wikipedia.org The inherent chirality of the starting material is transferred to the final product, ensuring high enantiomeric purity. wikipedia.org For instance, a suitable chiral epoxide or a protected 1,2-diol derived from a natural source could serve as a starting point for the synthesis of the propanol fragment. researchgate.net

Diastereoselective Routes Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. diva-portal.org After the desired stereocenter is created, the auxiliary is removed. This strategy offers a powerful way to control the stereochemistry of the propanol moiety.

In the synthesis of γ-amino alcohols, a chiral auxiliary can be attached to a precursor molecule, and a subsequent reaction, such as a reduction or an addition of a nucleophile, will proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.govrsc.org For example, the aldolization of a lithiated N-benzyl-N-tert-butylaminoacetonitrile with an aldehyde can yield diastereomerically pure anti-β-hydroxy-α-aminonitriles, which can then be converted to the desired amino alcohol. researchgate.net Another approach involves the use of a catalytically formed chiral auxiliary, where an asymmetric catalyst installs a transient chiral group that directs a subsequent diastereoselective transformation. nih.gov

Chemo- and Regioselective Transformations for Functional Group Interconversion

The synthesis of Benzenepropanol, 4-(aminomethyl)- often involves multiple functional groups that may have similar reactivities. Chemo- and regioselective transformations are therefore essential to modify one functional group in the presence of others without affecting them. mdpi.com For instance, selective oxidation or reduction of specific functional groups is a common requirement.

One of the key challenges is the selective transformation of a precursor molecule containing, for example, a nitro group that needs to be reduced to an amine, while a hydroxyl group elsewhere in the molecule must remain unaffected. This can be achieved by carefully choosing the reducing agent and reaction conditions. Similarly, if the synthesis starts with a substituted benzaldehyde, the aldehyde group might need to be converted to a propanol side chain, while the aromatic substituent is transformed into an aminomethyl group in a separate, non-interfering step.

The following table outlines some chemo- and regioselective reactions that could be applied in the synthesis:

| Transformation | Reagents/Conditions | Selectivity |

| Reduction of a nitro group to an amine | Catalytic hydrogenation (e.g., Pd/C, H2) | Chemoselective for the nitro group in the presence of other reducible groups under specific conditions. |

| Oxidation of an alcohol to an aldehyde or ketone | Swern oxidation, Dess-Martin periodinane | Selective for primary or secondary alcohols without over-oxidation. |

| Ring-opening of an epoxide | Nucleophilic attack (e.g., with an amine or an organometallic reagent) | Regioselective depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.net |

| Cross-coupling reactions | Suzuki, Heck, or Sonogashira coupling | Regioselective formation of carbon-carbon bonds on the aromatic ring. |

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In a multi-step synthesis, it is often necessary to temporarily block or "protect" reactive functional groups like amines and hydroxyls to prevent them from undergoing unwanted reactions. slideshare.netnumberanalytics.com The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal (deprotection) at a later stage. numberanalytics.com

For the amine functionality, common protecting groups include tert-Butyloxycarbonyl (Boc) and Carbobenzyloxy (Cbz). fiveable.me The Boc group is stable under many conditions but can be easily removed with mild acid. fiveable.me The Cbz group is also widely used and is typically removed by hydrogenolysis. fiveable.me For the hydroxyl group, silyl (B83357) ethers such as Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) are frequently employed due to their ease of installation and removal. numberanalytics.comfiveable.me

An effective protecting group strategy involves using "orthogonal" protecting groups, which can be removed under different conditions without affecting each other. numberanalytics.comnumberanalytics.com For instance, a Boc group on the amine and a TBDMS group on the hydroxyl would allow for the selective deprotection of either group.

The following table summarizes common protecting groups for amine and hydroxyl functionalities:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) fiveable.me |

| Amine | Carbobenzyloxy | Cbz | Hydrogenolysis (H2, Pd/C) fiveable.me |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) fiveable.me |

| Hydroxyl | Trimethylsilyl | TMS | Mild Acid or Fluoride source (e.g., TBAF) fiveable.me |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Acid or Fluoride source (e.g., TBAF) numberanalytics.com |

| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (H2, Pd/C) |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a primary goal in any synthetic route. rsc.org This requires careful optimization of various reaction parameters, including temperature, solvent, catalyst loading, and reaction time. researchgate.netscielo.brchemrxiv.org For each step in the synthesis of Benzenepropanol, 4-(aminomethyl)-, systematic studies are necessary to identify the optimal conditions. scielo.br

For example, in a catalytic reaction, the choice of solvent can significantly influence the reaction rate and selectivity. scielo.br Similarly, the temperature can affect the reaction kinetics and the formation of byproducts. researchgate.net A lower temperature might favor the desired product but require a longer reaction time, while a higher temperature could lead to decomposition or side reactions. The concentration of reactants and the stoichiometry of reagents also play a crucial role. chemrxiv.orgscielo.br

A design of experiments (DoE) approach can be systematically employed to explore the effects of multiple variables simultaneously and identify the optimal set of conditions. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential analytical techniques to monitor the progress of the reaction and determine the purity of the product. nih.gov

The following table illustrates parameters that are typically optimized for a chemical reaction:

| Parameter | Rationale for Optimization |

| Temperature | Affects reaction rate and selectivity; can lead to decomposition at higher temperatures. researchgate.net |

| Solvent | Influences solubility of reactants, reaction rate, and sometimes the reaction pathway. scielo.br |

| Catalyst Loading | Affects reaction rate and cost-effectiveness; higher loading does not always lead to better results. |

| Reaction Time | Needs to be sufficient for complete conversion but not so long that byproducts form. scielo.br |

| Concentration | Can affect reaction rate and the order of the reaction. scielo.br |

| pH / Additives | Can influence the reactivity of certain functional groups and the stability of intermediates. |

Green Chemistry Principles in Synthesis Development and Scale-Up

The development and large-scale production of specialty chemicals like Benzenepropanol, 4-(aminomethyl)- are increasingly governed by the principles of green chemistry. These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency from laboratory-scale synthesis to industrial production.

Atom Economy and Process Efficiency

A foundational concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.com Unlike reaction yield, which only considers the amount of product obtained, atom economy assesses the intrinsic wastefulness of a reaction's design. scranton.edu For instance, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts, whereas addition and rearrangement reactions are inherently more efficient, with a theoretical atom economy of 100%. primescholars.comnih.gov

The percentage atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 numberanalytics.com

Biocatalysis in Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for green synthesis, particularly for producing chiral amines and amino alcohols. frontiersin.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing energy consumption and avoiding the use of volatile organic solvents. mdpi.com

Recent research has identified and engineered various enzymes, such as Amine Dehydrogenases (AmDHs) and Reductive Aminases (RedAms) , for the asymmetric synthesis of optically active amines from prochiral ketones. frontiersin.orgmdpi.com These biocatalysts offer several advantages:

High Enantioselectivity: They can produce a single desired stereoisomer with very high enantiomeric excess (ee), which is crucial for pharmaceutical applications. whiterose.ac.uk

Reduced Waste: They can eliminate the need for chiral auxiliaries or resolutions, which are often atom-uneconomical. mdpi.com

Process Safety: They avoid the use of hazardous reagents and harsh reaction conditions typical of many traditional chemical methods. nih.gov

Studies on enzymes like MsmeAmDH have demonstrated successful synthesis of various short-chain chiral amines at high substrate concentrations (up to 150 mM) with excellent conversions and enantioselectivity. frontiersin.orgwhiterose.ac.uk This approach is directly applicable to the synthesis of the stereoisomers of Benzenepropanol, 4-(aminomethyl)-, by identifying or engineering a suitable enzyme that accepts the corresponding keto-precursor. The scalability of such biocatalytic processes has been proven, with some being implemented at the commercial scale for active pharmaceutical ingredient (API) manufacturing. mdpi.com

| Enzyme / System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| MsmeAmDH | Butan-2-one (150 mM) | (S)-Butan-2-amine | >99% | 92.6% | whiterose.ac.uk |

| MsmeAmDH | 1-Methoxypropan-2-one (150 mM) | (S)-1-Methoxypropan-2-amine | 88.3% | 98.6% | frontiersin.org |

| Engineered P411 | N-(pivaloyloxy)acetamide | Chiral Amide | High Yields | >99% | nih.gov |

| McbA | p-Chlorobenzoic acid | Moclobemide | Preparative Scale | N/A | mdpi.com |

This table presents data from biocatalytic syntheses of various amines and amides, illustrating the potential of enzymatic methods for producing compounds structurally related to Benzenepropanol, 4-(aminomethyl)-.

Sustainable Scale-Up: A Case Study with Para-Amino Phenol (PAP)

The industrial production of Para-Amino Phenol (PAP), a key precursor for paracetamol and a compound structurally related to the aminophenol portion of Benzenepropanol, 4-(aminomethyl)-, provides a compelling case study in the evolution toward greener manufacturing. aiche.org

The traditional method for PAP production involved the reduction of p-nitrophenol using iron powder. This process suffered from several environmental drawbacks, including low yield and the generation of vast quantities of iron sludge and chlorinated wastewater, leading many countries to phase it out. aiche.org

A more sustainable, modern approach uses nitrobenzene as the starting material. This process involves the catalytic hydrogenation of nitrobenzene, which rearranges to form PAP. This route offers significant green advantages:

Elimination of Hazardous Waste: It completely avoids the generation of iron sludge and hazardous chlorinated compounds in effluents. aiche.org

Improved Efficiency: The process is shorter, more streamlined, and consumes approximately 25% less power than the traditional route. aiche.org

The successful commercial-scale implementation of this greener PAP synthesis serves as a blueprint for the sustainable scale-up of Benzenepropanol, 4-(aminomethyl)-. By selecting starting materials and reaction pathways that align with green chemistry principles, it is possible to design a manufacturing process that is not only environmentally responsible but also economically advantageous, with projections showing significantly higher earnings and returns compared to conventional routes. aiche.org

| Feature | Traditional Process (Iron Reduction) | Green Process (Nitrobenzene Hydrogenation) | Reference |

| Starting Material | p-Nitrochlorobenzene (PNCB) | Nitrobenzene | aiche.org |

| Key Reagent | Iron Powder | Catalytic Hydrogen (e.g., with Raney-Nickel) | aiche.org |

| Primary Waste Stream | Iron Sludge, Chlorinated Effluents | Water, Recoverable Catalysts | aiche.org |

| Environmental Impact | High, significant pollution | Low, elimination of hazardous waste | aiche.org |

| Process Efficiency | Low yield, multiple steps | High yield (>83%), streamlined process | aiche.org |

| Energy Consumption | High | ~25% Lower | aiche.org |

| Economic Outlook | Lower profitability | >80% higher EBITDA, >30% higher IRR | aiche.org |

This table compares the traditional and green industrial processes for synthesizing Para-Amino Phenol (PAP), a model for the potential scale-up of Benzenepropanol, 4-(aminomethyl)- production.

Derivatization Strategies and Analogue Development

Chemical Modification at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The hydroxyl group of benzenepropanol, 4-(aminomethyl)- is a prime target for chemical modification through several key reactions.

Esterification: The reaction of the hydroxyl group with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, under acidic conditions or with coupling agents, yields esters. researchgate.netyoutube.comyoutube.com This process, known as Fischer esterification when reacting with a carboxylic acid in the presence of an acid catalyst, is a fundamental transformation in organic synthesis. youtube.com The properties of the resulting ester can be tuned by varying the R-group of the carboxylic acid. For instance, direct esterification of p-nitrobenzoic acid with diethylaminoethanol has been achieved by heating in an inert solvent to facilitate the removal of water. google.com

Etherification: The formation of ethers can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This introduces an alkoxy group, altering the polarity and steric bulk at this position.

Oxidation: The secondary alcohol of the benzenepropanol moiety can be oxidized to the corresponding ketone, 4-(aminomethyl)propiophenone. organic-chemistry.org This transformation can be achieved using various oxidizing agents. A metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen as the oxidant provides a green alternative to traditional methods. organic-chemistry.org The resulting ketone offers a new reactive site for further derivatization, such as reductive amination.

Table 1: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | 3-(4-aminophenyl)propyl ester | researchgate.net |

| Etherification | Alkyl Halide (R-X), Base | 3-(4-aminophenyl)-1-alkoxypropane | N/A |

Amine Functionality Derivatization (e.g., Acylation, Alkylation, Reductive Amination)

The primary amino group is a key nucleophilic center, enabling a wide range of derivatization strategies. The polar nature of the amino group often necessitates derivatization for applications like gas chromatography to enhance volatility and improve chromatographic behavior. sigmaaldrich.com

Acylation: The reaction of the amine with acyl chlorides or anhydrides results in the formation of amides. This is a common method for protecting the amine group or for introducing specific functionalities. For example, acylation can be used to attach various moieties to modulate the compound's biological or physicochemical properties. nih.gov

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. researchgate.net A more controlled approach involves a two-step process of protection, alkylation, and deprotection. google.com For instance, the amino group can be protected by reaction with benzaldehyde, followed by alkylation and subsequent hydrolysis to yield the mono-N-alkylated product. researchgate.netgoogle.com

Reductive Amination: This powerful reaction allows for the formation of secondary or tertiary amines. wikipedia.orgresearchgate.net It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. youtube.com Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. researchgate.netyoutube.com This method is highly versatile for introducing a wide array of substituents onto the amine nitrogen. organic-chemistry.org

Table 2: Examples of Amine Functionality Derivatization

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-(4-(3-hydroxypropyl)phenyl)acetamide | nih.gov |

| Alkylation | Benzaldehyde, Alkyl Halide, Hydrolysis | N-alkyl-4-(3-hydroxypropyl)aniline | researchgate.netgoogle.com |

Aromatic Ring Functionalization and Exploration of Substitution Patterns

The benzene (B151609) ring of benzenepropanol, 4-(aminomethyl)- can be functionalized through electrophilic aromatic substitution reactions. wikipedia.org The existing aminomethyl and hydroxypropyl substituents influence the position of new incoming groups. Both the aminomethyl (once converted to an amide) and the alkyl chain are ortho-, para-directing groups. masterorganicchemistry.com The relative positioning of substituents on the benzene ring is crucial for determining the molecule's properties. libretexts.orglibretexts.orgyoutube.com

The introduction of substituents such as halogens, nitro groups, or alkyl groups can significantly impact the electronic properties and steric profile of the molecule. wikipedia.org For example, nitration followed by reduction can introduce an additional amino group. masterorganicchemistry.com The exploration of different substitution patterns, such as ortho, meta, and para disubstitution relative to the existing side chains, is a key strategy in analogue development. libretexts.orglibretexts.org For instance, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, the presence and position of additional substituents on the phenyl ring dramatically influenced their inhibitory activity. nih.gov

Table 3: Potential Aromatic Ring Functionalizations

| Reaction Type | Reagent | Potential Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(aminomethyl)benzenepropanol | wikipedia.org |

| Halogenation | X₂, Lewis Acid | 2-Halo-4-(aminomethyl)benzenepropanol | wikipedia.org |

Synthesis of Conformationally Restricted Analogues for Structure-Activity Probing

To understand the bioactive conformation of a flexible molecule like benzenepropanol, 4-(aminomethyl)-, medicinal chemists often design and synthesize conformationally restricted analogues. By locking the molecule into a more rigid structure, it is possible to probe the spatial requirements of its biological target. nih.govnih.gov

This can be achieved by tethering different parts of the molecule together. For example, the aminomethyl side chain could be cyclized onto the aromatic ring or the propyl chain, creating bicyclic or tricyclic structures. The synthesis of such rigid analogues often involves multi-step synthetic sequences. For example, the synthesis of conformationally locked puromycin (B1679871) analogues was achieved by building them on a bicyclo[3.1.0]hexane pseudosugar template. nih.gov These rigid structures provide valuable insights into the optimal orientation of key functional groups for biological activity. nih.gov The study of such analogues is a cornerstone of structure-activity relationship (SAR) studies, which aim to correlate chemical structure with biological function. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Benzenepropanol, 4-(aminomethyl)- |

| 3-(4-aminophenyl)propan-1-ol |

| Diethylaminoethanol |

| p-Nitrobenzoic acid |

| 4-(aminomethyl)propiophenone |

| Eosin Y |

| Benzaldehyde |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| 1,4-bis(arylsulfonamido)benzene |

| Puromycin |

| 2-Nitro-4-(aminomethyl)benzenepropanol |

| 2-Halo-4-(aminomethyl)benzenepropanol |

| 2-Alkyl-4-(aminomethyl)benzenepropanol |

| N-(4-(3-hydroxypropyl)phenyl)acetamide |

| N-alkyl-4-(3-hydroxypropyl)aniline |

| N-substituted-4-(aminomethyl)benzenepropanol |

| 3-(4-aminophenyl)propyl ester |

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of Benzenepropanol, 4-(aminomethyl)- makes it a suitable precursor for the synthesis of various heterocyclic compounds. The primary amine can participate in cyclization reactions with a range of electrophilic partners to form nitrogen-containing rings. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles or other five-membered heterocycles. Similarly, condensation with appropriate reagents can yield larger ring systems such as benzodiazepines or other related structures.

The propanol (B110389) moiety can be utilized in a subsequent step to introduce further complexity or to anchor the molecule to a solid support for combinatorial synthesis. While the potential for this compound to act as a precursor in heterocyclic synthesis is clear from its structure, specific examples and detailed research findings in the scientific literature focusing exclusively on Benzenepropanol, 4-(aminomethyl)- in this capacity are not extensively documented.

Building Block for Bioactive Scaffold Development

In the realm of medicinal chemistry, the development of novel bioactive scaffolds is crucial for drug discovery. Benzenepropanol, 4-(aminomethyl)- presents a scaffold that can be elaborated to generate libraries of compounds for biological screening. The aminomethylphenyl group is a structural motif found in various pharmacologically active agents.

Application in the Synthesis of Chiral and Enantiomerically Pure Compounds

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development. Benzenepropanol, 4-(aminomethyl)- is an achiral molecule; however, it can be utilized in the synthesis of chiral compounds. The propanol group can be oxidized to a prochiral ketone, which can then undergo asymmetric reduction to yield a chiral alcohol. Alternatively, the amino group can be used to direct stereoselective transformations on the adjacent propanol chain.

Furthermore, this compound can be used as a resolving agent or as a starting material for the synthesis of chiral ligands for asymmetric catalysis. Despite these potential applications, specific, documented methods for the use of Benzenepropanol, 4-(aminomethyl)- in the synthesis of chiral and enantiomerically pure compounds are not widely reported in the available scientific literature.

Integration into Polymer Chemistry and Advanced Material Science Formulations

The dual functionality of Benzenepropanol, 4-(aminomethyl)- also lends itself to applications in polymer chemistry and materials science. The primary amino group and the hydroxyl group can both participate in polymerization reactions. For example, the amino group can react with diacids or diacyl chlorides to form polyamides, while the hydroxyl group can react with diisocyanates to form polyurethanes or with diacids to form polyesters.

Mechanistic Investigations of Molecular Interactions Non Clinical Focus

Enzyme Binding and Inhibition Mechanisms

There is currently no available scientific data from non-clinical studies that describes the binding or inhibition mechanisms of Benzenepropanol, 4-(aminomethyl)- with enzymes such as proteases or lipoxygenases. Searches of scholarly databases and patent literature did not yield any studies that have investigated the potential for this compound to interact with the active or allosteric sites of these or any other enzymes. Consequently, no data tables detailing inhibitory constants (e.g., Ki, IC50) or binding affinities can be provided.

Receptor Ligand Interactions at a Molecular Level

Information regarding the interaction of Benzenepropanol, 4-(aminomethyl)- with any biological receptors at a molecular level is not present in the available scientific literature. There are no published studies that have explored its potential as a ligand for any class of receptors, including G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. As a result, there is no data on its binding affinity, receptor subtype selectivity, or the specific molecular interactions that would govern such binding events.

Investigation of Allosteric Modulation and Conformational Dynamics upon Binding

Due to the lack of evidence for its binding to any specific biological macromolecule, there have been no investigations into the potential of Benzenepropanol, 4-(aminomethyl)- to act as an allosteric modulator. Furthermore, no studies have been conducted to analyze the conformational dynamics of a protein or other macromolecule upon potential binding of this compound. Research in this area would be contingent on first identifying a specific biological target.

Elucidation of Molecular Recognition Events with Biological Macromolecules

The molecular recognition events between Benzenepropanol, 4-(aminomethyl)- and biological macromolecules have not been elucidated in any published research. The fundamental studies required to understand how this compound might be recognized and bind to a specific biological partner, such as a protein or nucleic acid, have not been reported. Therefore, details regarding the specific amino acid residues, types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions), or structural motifs involved in any potential interaction are unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modification and Profiling of Biological Activity

Systematic structural modification of a lead compound like benzenepropanol, 4-(aminomethyl)- allows researchers to probe the molecular interactions with biological targets. While specific studies on the systematic modification of benzenepropanol, 4-(aminomethyl)- are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on structurally related compounds, such as other aminophenol and benzylamine (B48309) derivatives.

Key areas for modification on the benzenepropanol, 4-(aminomethyl)- scaffold would include:

The Aminomethyl Group: Altering the basicity and nucleophilicity of the nitrogen atom through N-alkylation, N-acylation, or incorporation into heterocyclic systems can significantly impact biological activity. For instance, studies on aminomethyl derivatives of other phenolic compounds have shown that the nature of the substituent on the amino group influences antioxidant properties. nih.govresearchgate.net

The Propanol (B110389) Chain: The length, rigidity, and stereochemistry of the three-carbon chain can be modified. Shortening or lengthening the chain, introducing double bonds, or creating cyclic constraints would alter the spatial relationship between the aromatic ring and the terminal functional groups, which is often critical for receptor binding. The position of the hydroxyl group is also a key determinant of activity.

The Benzene (B151609) Ring: Substitution on the aromatic ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and introduce new interaction points with a biological target. For example, in a series of 4-aminophenol (B1666318) derivatives, the introduction of different substituents on the ring system led to varied antimicrobial and antidiabetic activities. nih.govmdpi.com

A hypothetical SAR study on benzenepropanol, 4-(aminomethyl)- could involve synthesizing a library of derivatives with systematic variations at these positions. These derivatives would then be screened in a panel of biological assays to identify key structural features responsible for a particular biological effect. For example, in a study on N-substituted isosteviol-based 1,3-aminoalcohols, it was found that the simultaneous presence of an ester function and a basic secondary amino function was essential for inhibiting cancer cell growth. nih.gov

The following table illustrates a potential, hypothetical matrix for the systematic modification of benzenepropanol, 4-(aminomethyl)- and the expected biological data to be collected.

| Modification Site | Modification Type | Example Derivative | Biological Assay | Endpoint Measured |

| Aminomethyl Group | N-methylation | Benzenepropanol, 4-((methylamino)methyl)- | Receptor Binding Assay | IC50 / Ki |

| Propanol Chain | Chain shortening | Benzenethanol, 4-(aminomethyl)- | Enzyme Inhibition Assay | % Inhibition |

| Benzene Ring | Introduction of a chloro group | Benzenepropanol, 3-chloro-4-(aminomethyl)- | Cell-based Assay | EC50 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of benzenepropanol, 4-(aminomethyl)- analogs, a QSAR study would typically involve the following steps:

Data Set Generation: A series of structurally diverse analogs would be synthesized, and their biological activity (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Quantifying charge distribution and electronic properties.

Hydrophobic descriptors: Such as LogP, which measures lipophilicity.

Model Development and Validation: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with biological activity. The predictive power of the model is then rigorously validated using internal and external sets of compounds.

Pharmacophore Development and Ligand-Based Design for Target-Specific Agents

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based).

For benzenepropanol, 4-(aminomethyl)-, a ligand-based pharmacophore model could be developed if a set of active analogs is available. The common chemical features that are essential for activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, would be identified and spatially mapped. This model could then be used to screen virtual compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

A hypothetical pharmacophore for a benzenepropanol, 4-(aminomethyl)- analog might include:

A hydrogen bond donor (from the hydroxyl group).

A positively ionizable feature (from the aminomethyl group).

A hydrophobic/aromatic feature (from the benzene ring).

The distances and angles between these features would be critical for defining the pharmacophore. For instance, a pharmacophore model for substrates of a drug/proton-antiporter identified a hydrophobic core between H-bond donor and acceptor regions, with a specific distance of 6.1 Å between the donor and acceptor features in one of the models. nih.gov

Correlation of Structural Features with Physicochemical Properties Relevant to Biological Contexts (e.g., pKa, LogP)

The physicochemical properties of a molecule, such as its acid dissociation constant (pKa) and logarithm of the partition coefficient (LogP), are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

pKa: The pKa value indicates the strength of an acid or a base. For benzenepropanol, 4-(aminomethyl)-, there are two key ionizable groups: the phenolic hydroxyl group and the aminomethyl group. The pKa of the aminomethyl group will determine its charge state at physiological pH (around 7.4). A basic pKa would mean the group is protonated and positively charged, which can be crucial for forming ionic interactions with a biological target. The pKa of the hydroxyl group will determine its potential to act as a hydrogen bond donor. While the exact experimental pKa of benzenepropanol, 4-(aminomethyl)- is not readily available, related compounds can provide an estimate. For example, 4-hydroxybenzylamine (B1666329) has a predicted strongest acidic pKa of 9.08 and a strongest basic pKa of 9.91. hmdb.ca

LogP: The LogP value is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A balanced LogP is often required for good oral bioavailability. The propanol chain and the benzene ring contribute to the lipophilicity of benzenepropanol, 4-(aminomethyl)-, while the hydroxyl and aminomethyl groups increase its hydrophilicity. The estimated LogP for the related compound 4-hydroxybenzylamine is 0.350. hmdb.ca

The interplay between these physicochemical properties and structural features is a key aspect of SPR studies. For instance, the introduction of a lipophilic substituent on the benzene ring would increase the LogP value, which could enhance membrane permeability but might also increase metabolic susceptibility. The following table provides predicted physicochemical properties for benzenepropanol, 4-(aminomethyl)- and a related compound.

| Compound | Property | Predicted Value | Source |

| Benzenepropanol, 4-(aminomethyl)- | pKa (strongest acidic) | ~9-10 | Inferred from related compounds |

| Benzenepropanol, 4-(aminomethyl)- | pKa (strongest basic) | ~9-10 | Inferred from related compounds |

| Benzenepropanol, 4-(aminomethyl)- | LogP | ~1.0-1.5 | Inferred from related compounds |

| 4-Hydroxybenzylamine | pKa (strongest acidic) | 9.08 | ChemAxon hmdb.ca |

| 4-Hydroxybenzylamine | pKa (strongest basic) | 9.91 | ChemAxon hmdb.ca |

| 4-Hydroxybenzylamine | LogP | 0.350 | The Good Scents Company hmdb.ca |

Metabolic Transformations and Environmental Fate Non Human and in Vitro Systems

Identification and Characterization of Major Metabolites in Non-Human Biological Systems

The amino group is susceptible to several key metabolic reactions. N-acetylation , a common detoxification pathway for aromatic amines, is anticipated to be a major route, leading to the formation of N-[4-(3-hydroxypropyl)phenyl]acetamide . This reaction is typically catalyzed by N-acetyltransferases (NATs). Another significant pathway is N-oxidation , which can produce reactive intermediates. This process, mediated by cytochrome P450 (CYP) enzymes, could yield 4-(3-hydroxypropyl)phenylhydroxylamine , which may be further oxidized to the corresponding nitroso and nitro derivatives. Aromatic hydroxylation of the benzene (B151609) ring, also a CYP-mediated reaction, could occur, leading to phenolic metabolites.

The propanol (B110389) side chain is expected to undergo oxidation. The primary alcohol can be oxidized to an aldehyde, forming 3-(4-aminophenyl)propanal , by alcohol dehydrogenases (ADHs). This aldehyde can be further oxidized to a carboxylic acid, yielding 3-(4-aminophenyl)propanoic acid , by aldehyde dehydrogenases (ALDHs).

It is also plausible that combined metabolic transformations occur, resulting in metabolites that are modified at both the amino group and the propanol side chain. For instance, the N-acetylated metabolite could undergo oxidation of the alcohol group, or the carboxylated metabolite could be N-acetylated.

Table 1: Predicted Major Metabolites of Benzenepropanol, 4-(aminomethyl)- in Non-Human Biological Systems

| Predicted Metabolite | Metabolic Pathway |

| N-[4-(3-hydroxypropyl)phenyl]acetamide | N-acetylation of the amino group |

| 4-(3-hydroxypropyl)phenylhydroxylamine | N-oxidation of the amino group |

| 3-(4-aminophenyl)propanal | Oxidation of the alcohol group |

| 3-(4-aminophenyl)propanoic acid | Oxidation of the aldehyde intermediate |

| 2-Hydroxy-4-(aminomethyl)benzenepropanol | Aromatic hydroxylation |

Note: The metabolites listed are predictive and based on the metabolism of structurally similar compounds.

Enzymatic Biotransformations and Metabolic Pathways in vitro

In vitro studies using liver microsomes or hepatocytes are instrumental in elucidating metabolic pathways. For Benzenepropanol, 4-(aminomethyl)-, in vitro systems would likely demonstrate the involvement of key enzyme families in its biotransformation.

Cytochrome P450 (CYP) enzymes are expected to play a central role. Specifically, isoforms like CYP1A2, which are known to metabolize aromatic amines, would likely catalyze the N-oxidation and aromatic hydroxylation of the compound. The metabolism of 4-aminobiphenyl, for example, has been shown in vitro to be heavily influenced by CYP1A2, leading to N-hydroxylation and the formation of reactive species. nih.gov

N-acetyltransferases (NATs) , particularly NAT1 and NAT2, are predicted to be responsible for the N-acetylation of the primary amino group, a major detoxification pathway. nih.gov

Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) present in liver cytosol would be responsible for the sequential oxidation of the propanol side chain to the corresponding carboxylic acid.

UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) could also be involved in Phase II conjugation reactions. The hydroxyl group of the parent compound or its hydroxylated metabolites could undergo glucuronidation or sulfation, increasing their water solubility and facilitating their excretion. researchgate.net

Table 2: Predicted Enzymatic Biotransformations of Benzenepropanol, 4-(aminomethyl)- in vitro

| Enzyme Family | Predicted Reaction |

| Cytochrome P450 (CYP) | N-oxidation, Aromatic hydroxylation |

| N-acetyltransferases (NATs) | N-acetylation |

| Alcohol Dehydrogenases (ADHs) | Oxidation of the propanol to an aldehyde |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation of the aldehyde to a carboxylic acid |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups |

| Sulfotransferases (SULTs) | Sulfation of hydroxyl groups |

Note: These enzymatic reactions are predicted based on the functional groups of the compound and known in vitro metabolic pathways of similar substances.

Advanced Analytical Techniques for Characterization, Quantification, and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Benzenepropanol, 4-(aminomethyl)-, HRMS would be used to confirm its elemental composition of C₁₀H₁₅NO. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. Fragmentation analysis within the HRMS instrument can further elucidate the structure by breaking the molecule into smaller, identifiable pieces, corresponding to the aminomethyl and hydroxypropyl side chains.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₀H₁₅NO + H]⁺ | 166.1226 |

| [C₁₀H₁₅NO + Na]⁺ | 188.1046 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.

¹H NMR: This technique would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene protons of the propyl and aminomethyl groups, and the hydroxyl proton. The chemical shift, integration (relative number of protons), and splitting patterns (multiplicity) of these signals would confirm the connectivity of the atoms.

¹³C NMR: This provides information on the different carbon atoms in the molecule. iaeg.com A distinct signal would be expected for each unique carbon atom, including the aromatic carbons and the aliphatic carbons of the side chains.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm): Note: These are estimated values and actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | ~7.0-7.3 | ~128-130 |

| Ar-CH₂-N | ~3.8 | ~45 |

| N-H₂ | Variable | - |

| Ar-CH₂- | ~2.6 | ~32 |

| -CH₂-CH₂-O | ~1.8 | ~34 |

| -CH₂-OH | ~3.6 | ~62 |

| O-H | Variable | - |

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS/MS, Chiral HPLC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying it.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Benzenepropanol, 4-(aminomethyl)- may require derivatization to increase its volatility and prevent degradation in the GC system. The retention time in the GC provides a measure of the compound's identity, while the mass spectrometer provides definitive structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for analyzing non-volatile compounds in complex mixtures. It would be the preferred method for quantifying Benzenepropanol, 4-(aminomethyl)- in various samples. The compound would first be separated by liquid chromatography and then detected by tandem mass spectrometry, which offers high specificity.

Chiral High-Performance Liquid Chromatography (HPLC): Since Benzenepropanol, 4-(aminomethyl)- does not possess a chiral center, the use of chiral HPLC for enantiomeric excess determination is not applicable. However, HPLC is a crucial technique for assessing the purity of the compound by separating it from any synthesis byproducts or degradation products.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Benzenepropanol, 4-(aminomethyl)- would display characteristic absorption bands corresponding to its functional groups. Key expected bands include O-H stretching from the alcohol, N-H stretching from the amine, C-H stretching from the aromatic and aliphatic parts, and C=C stretching from the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic ring and the aliphatic side chains.

Expected Vibrational Frequencies (in cm⁻¹):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1050-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If Benzenepropanol, 4-(aminomethyl)- can be crystallized, this technique can provide unambiguous proof of its structure. The analysis would yield detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) and aminomethyl side chains in Benzenepropanol, 4-(aminomethyl)- allows the molecule to adopt various three-dimensional arrangements, or conformations. A thorough conformational analysis is crucial as the biological activity and physical properties of the molecule are often dependent on its preferred shape.

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This creates an energy landscape, which maps the energy of the molecule as a function of its geometry. For a molecule like Benzenepropanol, 4-(aminomethyl)-, key dihedral angles to be investigated would include the C-C-C-O and C-C-N-H bond rotations.

Table 1: Hypothetical Relative Energies of Key Conformers of Benzenepropanol, 4-(aminomethyl)-

| Conformer | Dihedral Angle 1 (C-C-C-O) | Dihedral Angle 2 (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 60° (gauche) | 0.00 |

| 2 | 60° (gauche) | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 60° (gauche) | 2.50 |

This table is illustrative and presents hypothetical data to demonstrate the output of a conformational analysis.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical calculations are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of Benzenepropanol, 4-(aminomethyl)-.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. QM methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. Comparing predicted spectra with experimental data can confirm the molecular structure. While specific calculations for this compound are not publicly available, general methods have shown high accuracy for a wide range of organic molecules. liverpool.ac.ukscispace.com

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. QM calculations can predict the vibrational frequencies and their corresponding intensities, which correlate to the peaks in an experimental IR spectrum. nist.gov For Benzenepropanol, 4-(aminomethyl)-, characteristic vibrational modes would include the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl chain, and C-O and C-N stretching vibrations.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Benzenepropanol, 4-(aminomethyl)-

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3450 | 3400-3500 | Stretching |

| N-H | 3350, 3280 | 3300-3400 | Asymmetric & Symmetric Stretching |

| Aromatic C-H | 3050 | 3000-3100 | Stretching |

| Aliphatic C-H | 2940, 2870 | 2850-2960 | Stretching |

| C-O | 1055 | 1050-1150 | Stretching |

This table is illustrative and presents hypothetical data to demonstrate the comparison between predicted and experimental IR data.

Reactivity Prediction and Reaction Mechanism Studies

QM calculations can be employed to predict the reactivity of Benzenepropanol, 4-(aminomethyl)- and to study the mechanisms of reactions in which it might participate. By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, regions of the molecule susceptible to electrophilic or nucleophilic attack can be identified.

For instance, the nitrogen atom of the aminomethyl group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The hydroxyl group can also participate in reactions such as esterification or etherification. Furthermore, computational studies can model the entire reaction pathway of a potential transformation, identifying transition states and calculating activation energies, which provides a deeper understanding of the reaction kinetics and thermodynamics. beilstein-journals.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment over time.

For Benzenepropanol, 4-(aminomethyl)-, an MD simulation in a solvent like water would be crucial to understand its behavior in a biological context. Such simulations can reveal:

Solvation Structure: How water molecules arrange around the solute, forming hydrogen bonds with the hydroxyl and amino groups. The calculation of solvation free energy is a key aspect of this, providing insight into the molecule's solubility. nih.govresearchgate.netnih.gov

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more realistic picture than the static gas-phase view from QM.

Intermolecular Interactions: If other molecules are present in the simulation, MD can model how Benzenepropanol, 4-(aminomethyl)- interacts with them.

Molecular Docking and Homology Modeling for Ligand-Target Interactions

Given the presence of functional groups common in bioactive molecules, it is plausible that Benzenepropanol, 4-(aminomethyl)- could interact with biological targets such as proteins or enzymes. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target. nih.govnih.gov

The process involves:

Obtaining the 3D structure of the target protein (from experimental sources like the Protein Data Bank or through homology modeling if the structure is unknown).

Generating a multitude of possible binding poses of Benzenepropanol, 4-(aminomethyl)- within the target's binding site.

Using a scoring function to rank the poses, with lower scores typically indicating more favorable interactions.

In the absence of a known target, reverse docking can be performed, where the molecule is docked against a large library of protein structures to identify potential targets. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties from a Theoretical Framework

In the context of drug discovery and development, it is essential to assess the ADMET properties of a compound. Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties from the molecular structure alone. ecust.edu.cnbhsai.orgresearchgate.netscbdd.combmdrc.org

For Benzenepropanol, 4-(aminomethyl)-, various ADMET properties could be predicted using web servers and specialized software:

Absorption: Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The hydroxyl and amino groups, as well as the benzylic position, would be likely sites for metabolic modification.

Excretion: Prediction of properties related to the elimination of the compound from the body.

Toxicity: Assessment of potential toxicities such as hERG inhibition, hepatotoxicity, and mutagenicity.

Table 3: Illustrative ADMET Predictions for Benzenepropanol, 4-(aminomethyl)-

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | Low |

| CYP2D6 Substrate | Yes |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

This table is illustrative and presents hypothetical data from a typical ADMET prediction output. Actual values would need to be calculated using specific software.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Applications

Currently, there is a notable absence of dedicated studies on the biological targets and therapeutic applications of Benzenepropanol, 4-(aminomethyl)- in peer-reviewed literature. The presence of an aniline (B41778) moiety is common in many biologically active compounds. nih.govgoogle.com For instance, derivatives of aniline have been investigated for their anti-proliferative properties. google.com The aminomethyl group is also a feature in compounds explored for antiviral activity, such as inhibitors of Ebola and Marburg virus entry. nih.gov

Future research could, therefore, focus on screening Benzenepropanol, 4-(aminomethyl)- and its derivatives against a variety of biological targets. Given the structural similarities to other pharmacologically active molecules, potential areas of investigation could include its efficacy as an antimicrobial, antiviral, or anticancer agent. nih.govnih.govnih.gov Systematic screening and structure-activity relationship (SAR) studies would be essential to identify any potential therapeutic value.

Development of Highly Efficient and Sustainable Synthetic Routes

While Benzenepropanol, 4-(aminomethyl)- is commercially available, indicating that viable synthetic routes exist, detailed research into highly efficient and sustainable methods is not extensively published. General methods for the synthesis of aniline derivatives and related compounds often involve multi-step processes that may use harsh reagents or require significant purification. google.comepo.orgmdpi.com

Future research could aim to develop novel, greener synthetic pathways. This might involve:

Catalytic Hydrogenation: Exploring more efficient and selective catalysts for the reduction of corresponding nitro or cyano precursors.

Biocatalysis: Utilizing enzymes to carry out specific steps in the synthesis under milder conditions.

Flow Chemistry: Developing continuous flow processes to improve yield, safety, and scalability while reducing waste.

The development of such methods would be in line with the growing demand for sustainable practices in the chemical industry.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is a rapidly growing area in chemistry, aiding in the prediction of molecular properties, synthetic planning, and drug discovery. bldpharm.com These tools are increasingly used to analyze vast datasets and identify promising new molecules or optimize reaction conditions. nih.gov

For a molecule like Benzenepropanol, 4-(aminomethyl)-, where specific research is sparse, AI and ML could be particularly valuable. Future directions could include:

Predictive Modeling: Using AI to predict potential biological activities and toxicity profiles of derivatives of Benzenepropanol, 4-(aminomethyl)- to guide synthesis efforts.

Retrosynthesis Planning: Employing ML algorithms to propose novel and efficient synthetic routes to the compound and its analogues.

De Novo Design: Utilizing generative AI models to design new molecules based on the Benzenepropanol, 4-(aminomethyl)- scaffold with optimized properties for specific therapeutic targets.

Design and Synthesis of Functional Materials Incorporating Benzenepropanol, 4-(aminomethyl)- Derivatives

The bifunctional nature of Benzenepropanol, 4-(aminomethyl)-, with its primary amine and alcohol groups, makes it a potentially useful monomer or building block for new functional materials. The aniline group is a well-known precursor for conducting polymers like polyaniline, which have applications in sensors, antistatic coatings, and corrosion inhibition. nih.gov

Future research in this area could involve:

Polymer Synthesis: Using the amine and alcohol functionalities to synthesize new polyamides, polyesters, or polyurethanes. The properties of these polymers could be tailored by reacting Benzenepropanol, 4-(aminomethyl)- with different co-monomers.

Surface Modification: Grafting the molecule onto the surface of other materials to impart new functionalities, such as hydrophilicity or reactivity.

Development of Sensors: Incorporating this compound into polymer matrices to create chemical sensors, leveraging the potential for the aniline nitrogen to interact with various analytes. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Benzenepropanol, 4-(aminomethyl)- and its derivatives?

- Methodological Answer : A common approach involves multi-step substitution reactions. For example, benzyl-protected intermediates (e.g., benzyl 4-(aminomethyl)-1-piperidinecarboxylate) can undergo aminomethylation via nucleophilic substitution or reductive amination . Key steps include:

-

Protection of functional groups (e.g., using tert-butyl or benzyl groups) to prevent side reactions.

-

Amination : Reacting with ammonia or primary amines under controlled pH and temperature.

-

Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups.

-

Purification : Column chromatography or recrystallization for isolation.

Example: In , replacing substituents (e.g., 4-methylbenzyl with benzyl) alters reaction pathways, emphasizing the need for tailored protecting groups.Reaction Step Conditions Yield Optimization Tips Protection Benzyl chloride, base catalyst Use anhydrous solvents to avoid hydrolysis Amination NH₃ in ethanol, 60°C Monitor pH to prevent over-alkylation Deprotection H₂/Pd-C, room temperature Ensure complete catalyst removal post-reaction

Q. Which spectroscopic techniques are most effective for characterizing the structure of Benzenepropanol derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, highlights the use of δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.0 ppm (aminomethyl group) for structural assignment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. GC-MS (as in ) is useful for volatile derivatives.

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O) confirm functional groups .

- Cross-verification : Compare data with NIST reference spectra () to resolve ambiguities.

Q. How can researchers confirm the purity of Benzenepropanol derivatives post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to check for unreacted starting materials.

- Melting Point Analysis : Sharp melting ranges indicate high purity (e.g., reports derivatives with defined melting points).

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C₁₅H₂₄O in ).

Advanced Research Questions

Q. What strategies can address low yields in the amination step during the synthesis of 4-(aminomethyl)benzenepropanol?

- Methodological Answer :

- Catalyst Optimization : Use transition metal catalysts (e.g., Pd/C or CuI) to enhance reaction efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve amine nucleophilicity.

- Temperature Control : Gradual heating (e.g., 40–80°C) minimizes side reactions like over-alkylation.

- Case Study : demonstrates yield improvements by modifying substituents (e.g., benzyl vs. methyl groups), suggesting steric and electronic factors critically impact reactivity.

Q. How do researchers resolve contradictions between computational predictions and experimental data in the molecular geometry of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve spatial arrangements definitively (e.g., ’s InChIKey data for similar chlorinated derivatives).

- DFT Calculations : Compare optimized geometries (e.g., bond angles, torsional strain) with experimental NMR/IR data.

- Data Reconciliation : Use NIST-validated reference data () to calibrate computational models.

Q. What are the challenges in achieving regioselective functionalization of the benzene ring in Benzenepropanol derivatives?

- Methodological Answer :

- Directing Groups : Install meta-directing groups (e.g., -NO₂, -COOH) to steer electrophilic substitution.

- Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) block undesired positions.

- Catalytic Systems : Enzymatic or organocatalytic methods for enantioselective modifications.

- Example : shows that 4-methyl substituents influence reactivity at the para position, highlighting the interplay between steric and electronic effects.

Data Contradiction Analysis

- Scenario : Conflicting NMR and IR data for a newly synthesized derivative.

- Resolution Steps :

Re-run spectra under standardized conditions (solvent, concentration).

Cross-check with computational predictions (e.g., NMR chemical shift databases in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.